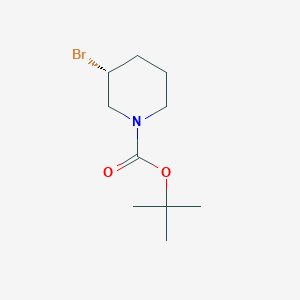

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

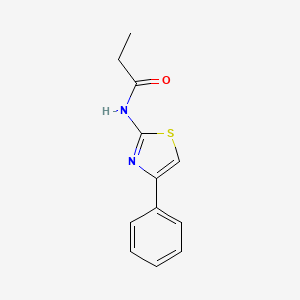

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1354000-03-5 . It has a molecular weight of 264.16 and its molecular formula is C10H18BrNO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “®-tert-Butyl 3-bromopiperidine-1-carboxylate” is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 . The InChI key is YCUDHDNCZHPAJK-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.0 , indicating its lipophilicity. Its water solubility is calculated to be 0.408 mg/ml .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Its applications include:

Formation of Complex Heterocycles

It serves as a precursor for synthesizing complex heterocyclic compounds. For example, it has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, highlighting its role in constructing hexahydroindolinones and facilitating intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

Synthesis of Piperidine Derivatives

The compound has been used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its utility in generating cis and trans isomers of piperidine derivatives, which are significant in medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Applications in Ecofriendly Ester Sources

Its utility extends to the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, illustrating its role in eco-friendly synthetic processes for preparing quinoxaline derivatives (Xie et al., 2019).

Cascade Reactions

Utilized in anionic cascade recyclizations, it aids in the conversion of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, demonstrating its potential in facilitating complex molecular transformations (Ivanov, 2020).

Key Intermediate in Synthesis

Acts as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, offering a pathway to developing therapeutic agents (Hu et al., 2019).

Preparation of Diverse Piperidine Derivatives

Demonstrates its role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylates, indicating its importance in the synthesis of piperidine derivatives, which are useful scaffolds in drug discovery (Moskalenko & Boev, 2014).

Role in Asymmetric Synthesis

It is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its utility in asymmetric synthesis and the production of enantiomerically pure compounds (Gomi et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-bromopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)